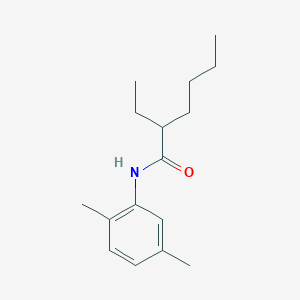

N-(2,5-dimethylphenyl)-2-ethylhexanamide

Descripción

N-(2,5-Dimethylphenyl)-2-ethylhexanamide is a synthetic amide compound characterized by a 2-ethylhexanamide backbone attached to a 2,5-dimethyl-substituted phenyl ring. The 2,5-dimethylphenyl group is a recurring motif in compounds demonstrating potent PET inhibition, as seen in structurally related hydroxynaphthalene-carboxamides . The ethylhexanamide chain likely contributes to lipophilicity, which influences membrane permeability and target interaction, though its specific role requires further investigation.

Propiedades

Fórmula molecular |

C16H25NO |

|---|---|

Peso molecular |

247.38 g/mol |

Nombre IUPAC |

N-(2,5-dimethylphenyl)-2-ethylhexanamide |

InChI |

InChI=1S/C16H25NO/c1-5-7-8-14(6-2)16(18)17-15-11-12(3)9-10-13(15)4/h9-11,14H,5-8H2,1-4H3,(H,17,18) |

Clave InChI |

DTOICEAICUKOKO-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)NC1=C(C=CC(=C1)C)C |

SMILES canónico |

CCCCC(CC)C(=O)NC1=C(C=CC(=C1)C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The activity and physicochemical properties of N-(2,5-dimethylphenyl)-2-ethylhexanamide can be contextualized by comparing it to analogs with variations in substituent positions, electronic properties, and amide backbones. Below is a detailed analysis based on evidence from agrochemical and synthetic studies.

Substituent Position and Electronic Effects

N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ():

This compound exhibits strong PET-inhibiting activity (IC50 ~10 µM) in spinach chloroplasts. The 2,5-dimethyl substitution on the phenyl ring enhances lipophilicity and steric compatibility with photosystem II (PSII) binding sites. Electron-donating methyl groups at the 2,5-positions likely stabilize interactions via hydrophobic forces .- Comparison : The shared 2,5-dimethylphenyl group suggests similar steric and electronic contributions in N-(2,5-dimethylphenyl)-2-ethylhexanamide. However, replacing the hydroxynaphthalene-carboxamide with 2-ethylhexanamide may reduce PET inhibition efficacy due to differences in hydrogen-bonding capacity and aromatic stacking.

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ():

This analog demonstrates comparable PET inhibition (IC50 ~10 µM) but differs in substituent symmetry (3,5- vs. 2,5-dimethyl). The meta-substitution pattern may alter binding orientation in PSII, highlighting the critical role of substituent positioning .

Amide Backbone Modifications

- N-(2,6-Dimethylphenyl)-1-isopropyl-d7-2-piperidinecarboxamide (): This compound features a piperidinecarboxamide backbone and 2,6-dimethylphenyl group.

- N-(2,4-Dimethylphenyl)-N'-methylmethanimidamide (): A methanimidamide derivative with 2,4-dimethylphenyl substitution.

Agrochemical Analogs with Varied Substituents

- Alachlor (N-(2,6-Diethylphenyl)-N-(methoxymethyl)acetamide) (): A chloroacetamide herbicide with 2,6-diethylphenyl and methoxymethyl groups. The electron-withdrawing chlorine and methoxy groups enhance electrophilicity, enabling covalent binding to target proteins. In contrast, the 2,5-dimethylphenyl group in the target compound relies on non-covalent interactions .

- Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)pyridine-3-carboxamide) (): This herbicide combines fluorinated phenyl and pyridine rings for enhanced lipophilicity and UV stability. Fluorine substituents increase electron-withdrawing effects, which may improve binding kinetics compared to methyl groups .

Structural and Functional Data Table

Key Research Findings and Implications

- Substituent Position : The 2,5-dimethyl configuration optimizes PET inhibition in hydroxynaphthalene-carboxamides by balancing lipophilicity and steric accessibility . This suggests that N-(2,5-dimethylphenyl)-2-ethylhexanamide may exhibit favorable membrane penetration but requires evaluation for target-specific interactions.

- Electronic Effects : Methyl groups are electron-donating, which may weaken interactions with electron-deficient binding pockets compared to fluorine-substituted analogs (e.g., diflufenican) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.